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Compound of Interest

Compound Name: Lenvatinib Mesylate

Cat. No.: B1683801

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and
experimental support for the combination therapy of Lenvatinib Mesylate and Pembrolizumab.
The data and protocols summarized herein are derived from key preclinical studies and are
intended to guide researchers in designing and interpreting similar investigations into the
immunomodulatory effects of this therapeutic combination.

Introduction

Lenvatinib is an oral multi-kinase inhibitor targeting Vascular Endothelial Growth Factor
Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived
Growth Factor Receptor alpha (PDGFRa), RET, and KIT proto-oncogenes.[1][2]
Pembrolizumab is a monoclonal antibody that targets the programmed cell death-1 (PD-1)
receptor, a critical immune checkpoint. The combination of these two agents has demonstrated
synergistic antitumor activity in preclinical models, providing a strong rationale for its clinical
development.[3][4]

The primary mechanism underpinning this synergy involves the immunomodulatory effects of
Lenvatinib on the tumor microenvironment (TME). Preclinical evidence indicates that Lenvatinib
reduces the population of immunosuppressive tumor-associated macrophages (TAMS), thereby
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alleviating a key resistance mechanism to anti-PD-1 therapy.[3][4][5] This alteration of the TME,
coupled with the direct T-cell reactivation by Pembrolizumab, leads to enhanced tumor control.

Key Preclinical Findings

Preclinical studies in various syngeneic mouse tumor models have consistently shown that the
combination of Lenvatinib and an anti-PD-1 antibody is superior to either monotherapy.[3][6]
The key findings are:

« Enhanced Antitumor Efficacy: The combination treatment results in significant tumor growth
inhibition and, in some cases, complete tumor regression compared to single-agent arms.[3]

[7]

e Modulation of the Tumor Microenvironment: Lenvatinib decreases the density of
immunosuppressive TAMs and increases the infiltration and activation of cytotoxic CD8+ T
cells.[1][3][4]

» Activation of Immune Signaling Pathways: Transcriptome analysis reveals that the
combination therapy significantly upregulates the interferon (IFN) signaling pathway, which is
crucial for an effective anti-tumor immune response.[3][4][8]

Data Presentation
Table 1: Summary of In Vivo Antitumor Activity in
Syngeneic Mouse Models
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Treatment Dosage &
Tumor Model Outcome Reference
Group Schedule
CT26 Colon ) Progressive
_ Vehicle - [3]
Carcinoma Tumor Growth
Significant tumor
Lenvatinib 10 mg/kg, daily growth inhibition [3]
vs. Vehicle
Significant tumor
] 200 p g/mouse o
Anti-PD-1 growth inhibition [3]

q3d

vs. Vehicle

Lenvatinib + Anti-
PD-1

Lenvatinib: 10
mg/kg, daily;
Anti-PD-1: 200 p
g/mouse , g3d

Superior tumor
growth inhibition

[3]
VS.

monotherapies

B16-F10 _ Progressive
Vehicle - [3]

Melanoma Tumor Growth
Significant tumor

Lenvatinib 10 mg/kg, daily growth inhibition [3]
vs. Vehicle
Significant tumor

] 500 p g/mouse , o
Anti-PD-1 growth inhibition [3]

q3d

vs. Vehicle

Lenvatinib + Anti-
PD-1

Lenvatinib: 10
mg/kg, daily;
Anti-PD-1: 500 p
g/mouse , g3d

Superior tumor
growth inhibition

[3]
VS.

monotherapies

Hepal-6
Hepatocellular

Carcinoma

Vehicle

Progressive
Tumor Growth

[1]

Lenvatinib

10 mg/kg, daily

Significant tumor
growth inhibition [1]

vs. Vehicle
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] 500 u g/mouse Modest tumor

Anti-PD-1 ] o
twice weekly growth inhibition
Lenvatinib: 10

. - mg/kg, daily; -

Lenvatinib + Anti- ) Synergistic tumor
Anti-PD-1: 500 p o

PD-1 growth inhibition

g/mouse , twice

weekly

Table 2: Inmunomodulatory Effects on the Tumor

Microenvironment (TME) in the CT26 Model

% of TAMs % of
% of CD8+ T
Treatment (F4/80+) Granzyme B+
cells among . Reference
Group among CD45+ cellsinCD8+ T
CDA45+ cells
cells cells
Vehicle ~25% ~10% ~15% [3]
o Decreased Increased
Lenvatinib o Increased o [3]
significantly significantly
) No significant Increased
Anti-PD-1 Increased o [3]
change significantly
o ] Further
Lenvatinib + Anti-  Decreased Increased
o o Increased [3]
PD-1 significantly significantly o
significantly

Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model Efficacy
Study

Objective: To evaluate the antitumor efficacy of Lenvatinib and anti-PD-1 antibody combination
therapy.

Materials:
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e Syngeneic mouse strain (e.g., BALB/c for CT26 tumors, C57BL/6 for B16-F10 tumors)
e Tumor cells (e.g., CT26, B16-F10, Hepal-6)

e Lenvatinib Mesylate (formulated for oral gavage)

e Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)

e Control IgG antibody

e Vehicle for Lenvatinib (e.g., 0.5% methylcellulose)

o Phosphate-buffered saline (PBS)

o Calipers, syringes, gavage needles

Procedure:

o Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 1076 CT26 cells) into
the flank of 6-8 week old mice.

e Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor growth every 2-3 days
using caliper measurements (Volume = 0.5 x Length x Width"2).

o Randomization: When tumors reach a predetermined average size (e.g., 70-100 mms3),
randomize mice into treatment cohorts (n=8-10 mice/group):

o Group 1: Vehicle (oral gavage, daily) + Control IgG (intraperitoneal, q3d)

o Group 2: Lenvatinib (e.g., 10 mg/kg, oral gavage, daily) + Control IgG

o Group 3: Vehicle + Anti-PD-1 antibody (e.g., 200 p g/mouse , intraperitoneal, q3d)
o Group 4: Lenvatinib + Anti-PD-1 antibody

» Dosing: Administer treatments according to the specified schedule for a defined period (e.g.,
2-3 weeks) or until endpoint criteria are met.

o Data Collection: Continue to measure tumor volumes and body weight throughout the study.
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» Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional
guidelines, or at the end of the study. Tumors can be harvested for subsequent analysis (see
Protocol 2).

e Analysis: Plot mean tumor volume = SEM for each group over time. Perform statistical
analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups.

Protocol 2: Flow Cytometric Analysis of Tumor-
Infiltrating Immune Cells

Objective: To quantify changes in immune cell populations within the TME following treatment.

Materials:

Excised tumors from Protocol 1

o Tumor Dissociation Kit (e.g., Miltenyi Biotec) or collagenase/DNase solution
» GentleMACS Dissociator or equivalent

e 70 pum cell strainers

o Red Blood Cell Lysis Buffer

e FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

e Fc receptor block (anti-CD16/32)

¢ Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-
F4/80, anti-Granzyme B)

e Live/Dead stain

« Intracellular fixation and permeabilization buffer (for Granzyme B staining)

Flow cytometer

Procedure:
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o Tumor Dissociation: On the day of harvest, weigh and mince the excised tumors. Digest the
tissue into a single-cell suspension using an enzymatic digestion cocktail and mechanical
dissociation according to the manufacturer's protocol.

» Cell Filtration and Lysis: Pass the cell suspension through a 70 um strainer. If necessary,
lyse red blood cells with RBC Lysis Buffer.

o Cell Counting and Staining: Count the viable cells. Resuspend a defined number of cells
(e.g., 1-2 x 10”6) in FACS buffer.

o Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific
antibody binding.

o Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface
markers (e.g., CD45, CD3, CD8, F4/80) and a Live/Dead stain. Incubate in the dark.

o Wash: Wash cells with FACS buffer.

« Intracellular Staining (if required): For markers like Granzyme B, fix and permeabilize the
cells using an appropriate buffer system. Then, incubate with the intracellular antibody. Wash
cells.

e Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

e Analysis: Analyze the data using flow cytometry software (e.g., FlowJo). Gate on live, single,
CD45+ hematopoietic cells. From this population, identify and quantify subsets such as
TAMs (F4/80+) and T cells (CD3+), further delineating CD8+ T cells and their expression of
activation markers like Granzyme B.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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